2-Bromo-4,5-diethoxybenzaldehyde oxime
Description
2-Bromo-4,5-diethoxybenzaldehyde oxime is a substituted benzaldehyde oxime derivative characterized by a bromine atom at the 2-position and ethoxy groups at the 4- and 5-positions of the aromatic ring. The oxime functional group (–CH=N–OH) enhances its reactivity, making it valuable in organic synthesis, particularly in the formation of heterocyclic compounds like indoxazens or as intermediates in pharmaceutical applications .
Conversion to the oxime involves reaction with hydroxylamine under controlled conditions, a process analogous to other benzaldehyde oximes .
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14g/mol |
IUPAC Name |
(NE)-N-[(2-bromo-4,5-diethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14BrNO3/c1-3-15-10-5-8(7-13-14)9(12)6-11(10)16-4-2/h5-7,14H,3-4H2,1-2H3/b13-7+ |
InChI Key |
VRIXXITXYZHAHX-NTUHNPAUSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C=NO)Br)OCC |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N/O)Br)OCC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NO)Br)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Compounds
Structural Analogues and Substituent Effects
The physicochemical and reactive properties of benzaldehyde oximes are heavily influenced by substituents on the aromatic ring. Below is a comparison with key analogues:
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Position : The position of bromine (2 vs. 3) alters steric and electronic effects. For example, 2-bromo substitution may hinder reactivity at the ortho position compared to 3-bromo analogues .
- Alkoxy Groups : Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups increase solubility in organic solvents, while bulkier substituents (e.g., isopropoxy) enhance lipophilicity .
- Molecular Weight : Compounds with identical substituents but differing positions (e.g., 2-bromo vs. 3-bromo) have similar molecular weights but distinct reactivity profiles.
Commercial Availability and Challenges
- This compound: Not listed in major catalogs, though its precursor (CAS 91335-51-2) is available from Combi-Blocks (95% purity) . Discontinuation notices suggest supply-chain volatility .
- Analogues : 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime (OTV000140) and similar compounds are marketed by AldrichCPR, indicating broader commercial interest in substituted benzaldehyde oximes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
